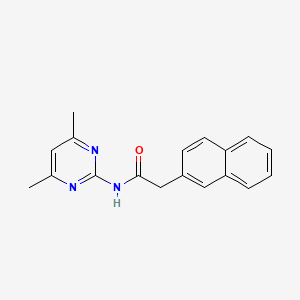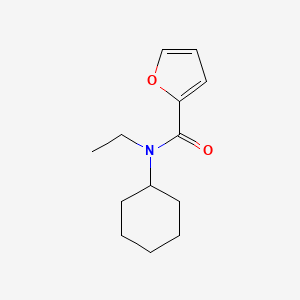![molecular formula C14H17N3O B7510632 N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide, also known as MPP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MPP belongs to the pyrazole class of compounds and has been synthesized using different methods.
Mécanisme D'action
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that plays a role in inflammation and pain. By inhibiting COX-2, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide also acts on other targets, including ion channels and receptors, which contribute to its pharmacological effects.
Biochemical and physiological effects:
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been found to have low toxicity and good bioavailability, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experimental settings. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide also has a relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and pain. Another direction is to study its effects on other targets, such as ion channels and receptors, to better understand its pharmacological effects. Additionally, research could focus on developing new synthesis methods for N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide to improve its solubility and stability. Finally, research could explore the potential of N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide as a neuroprotective agent in human clinical trials.
Conclusion:
In conclusion, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been synthesized using different methods and has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and pain. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide acts as an inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide also has some limitations, including its limited solubility in water and short half-life. Future research could focus on developing new synthesis methods for N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide, studying its effects on other targets, and exploring its potential as a neuroprotective agent in human clinical trials.
Méthodes De Synthèse
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide can be synthesized using different methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and 3-bromo-1-propanol in the presence of potassium carbonate. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-bromo-propionyl chloride in the presence of triethylamine. These methods have been used to produce N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide with high purity and yield.
Applications De Recherche Scientifique
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and pain. In pharmacology, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been used to study the mechanism of action of certain drugs and their interactions with receptors. In neuroscience, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide has been studied for its effects on the nervous system and its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-14(18)15-13-9-11(3)16-17(13)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYHRSOKUVUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)






![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
